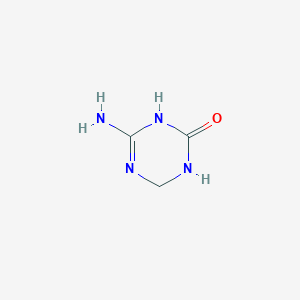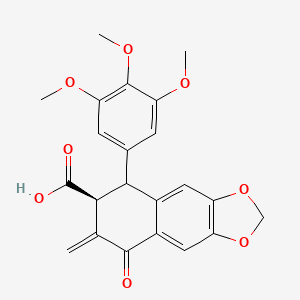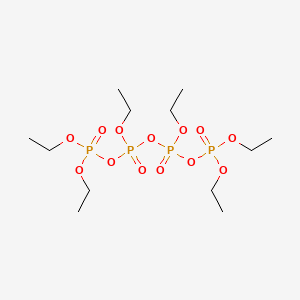
Hexaethyl tetraphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaethyl tetraphosphate is a yellow liquid which is miscible in water. It is difficult to burn. It is toxic by skin absorption and inhalation. It is a mixture of ethyl phosphates and ethyl pyrophosphate. It decomposes at high temperatures. May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier.
Wissenschaftliche Forschungsanwendungen
Inhibition of Cholinesterase
HETP has been found to exert a strong inhibitory effect on both mammalian and insect cholinesterase in vitro and in vivo. This effect suggests that HETP's physiological impacts may be partially due to this enzyme inhibition (DuBois & Mangun, 1947).
Insecticide and Pesticide Applications
Initially recognized for its use as an insecticide, HETP has been noted for its effectiveness in this capacity. It was developed in Germany during World War II and later gained recognition in other countries. Its insecticidal properties arise from its composition, being a mixture of esters, with tetraethyl pyrophosphate as the principal active ingredient (Rohwer et al., 1950).
Agricultural Impact
In agriculture, HETP has been studied for its effects on plant growth, particularly in cotton. High concentrations of HETP can induce malformations in cotton leaves, with these malformations resembling those caused by other chemicals like 2,4-D (Mcilrath, 1950).
Interaction with Plant Enzymes
HETP is also a potent inhibitor of plant acetyl esterase. Its inhibition properties have been observed in both in vitro and in vivo studies, highlighting its significant biochemical impacts on plants (Jansen, Nutting, & Balls, 1947).
Physiological Effects
The physiological effects of HETP have been a subject of study, particularly in relation to its use as an insecticide. It has been observed to cause a syndrome of hyperexcitability, twitching, salivation, and convulsions in toxicity tests. This links back to its role as an anticholinesterase, with notable effects in various test subjects (Burgen et al., 1947).
Dispersing Agent in Industrial Applications
In industry, HETP has been evaluated as a dispersing agent, particularly for deflocculating suspensions. Its efficacy in this role depends on various factors, including the concentration and specific properties of the suspensions involved (Tchillingarian, 1952).
Eigenschaften
CAS-Nummer |
757-58-4 |
|---|---|
Molekularformel |
C12H30O13P4 |
Molekulargewicht |
506.25 g/mol |
IUPAC-Name |
diethoxyphosphoryl [diethoxyphosphoryloxy(ethoxy)phosphoryl] ethyl phosphate |
InChI |
InChI=1S/C12H30O13P4/c1-7-17-26(13,18-8-2)23-28(15,21-11-5)25-29(16,22-12-6)24-27(14,19-9-3)20-10-4/h7-12H2,1-6H3 |
InChI-Schlüssel |
DAJYZXUXDOSMCG-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC |
Kanonische SMILES |
CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC |
Siedepunkt |
150 °C (decomposes) |
Color/Form |
Yellow liquid |
Dichte |
1.26 to 1.28 at 25 °C/4 °C |
melting_point |
-40 °C |
| 757-58-4 | |
Physikalische Beschreibung |
Hexaethyl tetraphosphate is a yellow liquid which is miscible in water. It is difficult to burn. It is toxic by skin absorption and inhalation. It is a mixture of ethyl phosphates and ethyl pyrophosphate. It decomposes at high temperatures. May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier. |
Haltbarkeit |
Hydrolyzes rapidly in aq soln |
Löslichkeit |
Miscible with water and many organic solvents except kerosene Very soluble in ethanol, acetone and benzene |
Dampfdruck |
2.1X10-8 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



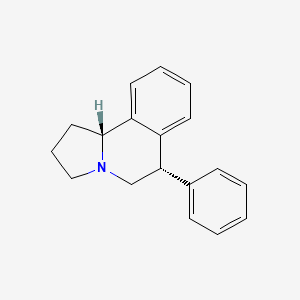
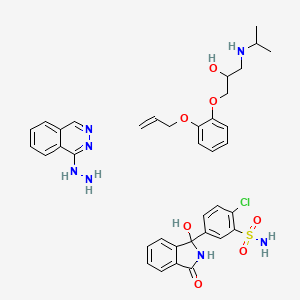

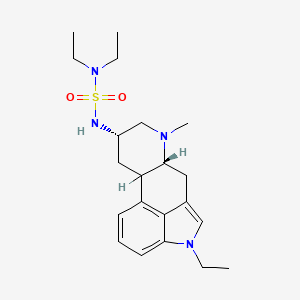

![Acetic acid [2-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)phenyl] ester](/img/structure/B1221648.png)


![2-[5-Bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B1221651.png)
